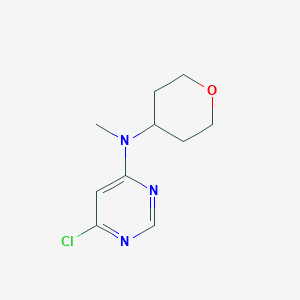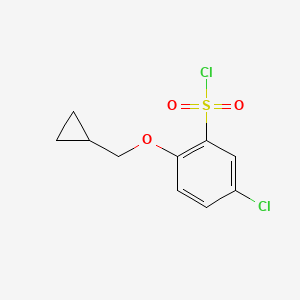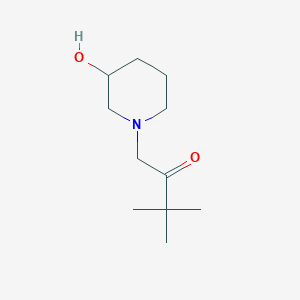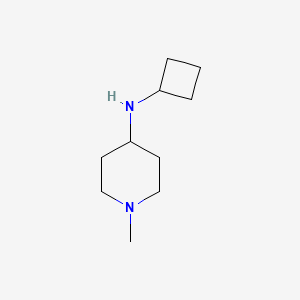
4-(4-Ethylphenyl)pyrrolidin-3-amine
Vue d'ensemble
Description
4-(4-Ethylphenyl)pyrrolidin-3-amine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 190.28 g/mol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an ethylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antimicrobial Activity
The pyrrolidine ring, due to its saturated nature and sp3 hybridization, allows for significant structural diversity, which can influence antimicrobial activity. Studies have shown that the N′-substituents on the pyrrolidine ring can significantly affect antibacterial potency. For instance, increasing the size of the N′-substituent from ethyl to phenyl groups has been associated with enhanced antibacterial activity .
Anticancer Activity
Pyrrolidine derivatives have been investigated for their potential in cancer treatment. The introduction of various substituents on the pyrrolidine ring can lead to compounds with promising antitumor properties. For example, certain pyrrolidinone derivatives have shown growth inhibition in lung and CNS cancer models .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives make them valuable in the development of new therapeutic agents. The structural flexibility of the pyrrolidine ring allows for the optimization of interactions with biological targets involved in inflammation .
Antidepressant Activity
Pyrrolidinones, closely related to pyrrolidine derivatives, have been utilized in the synthesis of compounds with antidepressant effects. The ability to modify the pyrrolidine ring structure has led to the discovery of molecules with significant impact on neurotransmitter systems .
Anticonvulsant Properties
The pyrrolidine scaffold is also explored for its anticonvulsant applications. By altering the stereochemistry and substituents on the pyrrolidine ring, researchers can develop compounds that may modulate neuronal excitability and prevent seizures .
Anti-HCV Activity
Pyrrolidinone derivatives have been studied for their activity against the Hepatitis C Virus (HCV). The presence of the pyrrolidinone moiety in drugs can contribute to the inhibition of viral replication, offering a pathway for the development of anti-HCV agents .
Role in Drug Stereochemistry
The pyrrolidine ring’s non-planarity and stereogenicity at its carbons are crucial for the biological profile of drug candidates. Different stereoisomers can bind to enantioselective proteins in distinct ways, leading to varied biological effects .
Industrial Applications
Beyond pharmaceuticals, pyrrolidine derivatives find applications in industrial settings. Their structural diversity and biological activity make them suitable for use in materials science and as intermediates in chemical synthesis .
Orientations Futures
The pyrrolidine ring, a key component of 4-(4-Ethylphenyl)pyrrolidin-3-amine, is a versatile scaffold in drug discovery . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Therefore, future research may focus on exploring the potential applications of 4-(4-Ethylphenyl)pyrrolidin-3-amine in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown potential as anti-Alzheimer’s disease agents with target selectivity toward BACE1 .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For example, cis-3,4-diphenylpyrrolidine derivatives have been reported as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that fluorescence quenching of organic molecules by various quenchers like aromatic amines are mainly used to understand the nature of molecular interactions .
Propriétés
IUPAC Name |
4-(4-ethylphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYMZGVBBZLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)



![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)